molecular formula C19H13N3O7 B14749091 Methanol, tris(p-nitrophenyl)- CAS No. 596-48-5

Methanol, tris(p-nitrophenyl)-

Cat. No.: B14749091
CAS No.: 596-48-5
M. Wt: 395.3 g/mol
InChI Key: VITHLMCGSJCNMI-UHFFFAOYSA-N
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Description

Methanol, tris(p-nitrophenyl)-, also known as tris(4-nitrophenyl)methanol, is a chemical compound with the molecular formula C19H13N3O7. It is characterized by the presence of three p-nitrophenyl groups attached to a central methanol molecule. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanol, tris(p-nitrophenyl)- can be synthesized through the reaction of p-nitrobenzaldehyde with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of methanol, tris(p-nitrophenyl)- involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methanol, tris(p-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro compounds, amino derivatives, and substituted phenylmethanol derivatives.

Scientific Research Applications

Methanol, tris(p-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is utilized in enzyme assays and as a substrate in biochemical studies.

    Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methanol, tris(p-nitrophenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-aminoethyl)amine
  • Tris(p-nitrophenyl)phosphate
  • Tris(p-nitrophenyl)amine

Uniqueness

Methanol, tris(p-nitrophenyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tris(4-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7/c23-19(13-1-7-16(8-2-13)20(24)25,14-3-9-17(10-4-14)21(26)27)15-5-11-18(12-6-15)22(28)29/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITHLMCGSJCNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208280
Record name Tris(4-nitrotriphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-48-5
Record name Tris(4-nitrotriphenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, tris(p-nitrophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-nitrotriphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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